molecular formula C9H14N2 B3053152 1-(2,4-Dimethylbenzyl)hydrazine CAS No. 51421-20-6

1-(2,4-Dimethylbenzyl)hydrazine

Cat. No.: B3053152
CAS No.: 51421-20-6
M. Wt: 150.22 g/mol
InChI Key: QKUSRPMMOKELAO-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylbenzyl)hydrazine is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Environmental and Health Impact Studies

  • Environmental Exposure and Health Effects : Hydrazines like 1-(2,4-Dimethylbenzyl)hydrazine are found in various hazardous waste sites and have been identified as causing adverse health effects. Studies suggest their presence in the environment may lead to systemic health effects or cancer in humans exposed through contaminated water, air, or dust (Choudhary & Hansen, 1998).

Chemical Synthesis and Applications

  • Synthesis of Amino-Substituted Phenols : Utilization of this compound in the synthesis of Dmb-protected phenols has been documented. This process allows for the preparation of compounds that were previously inaccessible through direct substitution (Schütznerová et al., 2012).

Analytical and Detection Methods

  • Fluorescent Probes for Hydrazine Detection : Innovative fluorescent probes have been developed for detecting hydrazine in biological and water samples. These probes, like DDPB, show potential in quantitative environmental analysis and fluorescence imaging in cells (Zhu et al., 2019).

Study of Hydrazine Derivatives

  • Molecular and Biochemical Studies : Research on derivatives of hydrazine, such as 1,2-dimethylhydrazine, provides insight into their metabolic pathways and their role in DNA damage, carcinogenesis, and other biochemical processes (Venkatachalam et al., 2020).

Properties

IUPAC Name

(2,4-dimethylphenyl)methylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7-3-4-9(6-11-10)8(2)5-7/h3-5,11H,6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUSRPMMOKELAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00606208
Record name [(2,4-Dimethylphenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00606208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51421-20-6
Record name [(2,4-Dimethylphenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00606208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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